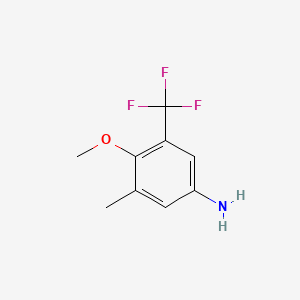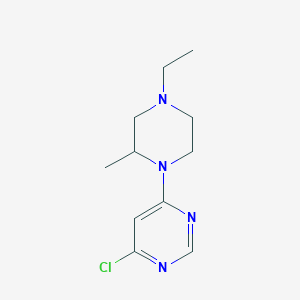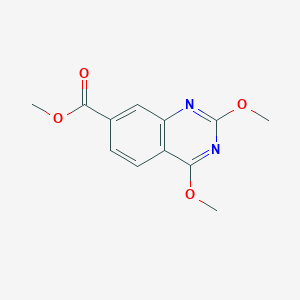
Methyl 2,4-dimethoxyquinazoline-7-carboxylate
Vue d'ensemble
Description
“Methyl 2,4-dimethoxyquinazoline-7-carboxylate” is a chemical compound with the molecular formula C12H12N2O4 . It is used in laboratory chemicals and the manufacture of chemical compounds .
Synthesis Analysis
The synthesis of “Methyl 2,4-dimethoxyquinazoline-7-carboxylate” and its derivatives has been a subject of research. For instance, quinazolinone derivatives have been synthesized with potent antimicrobial activity . These derivatives possess antibacterial activities, especially against gram-positive strains, and fungi through their interaction with the cell wall and DNA structures .
Molecular Structure Analysis
“Methyl 2,4-dimethoxyquinazoline-7-carboxylate” has a molecular weight of 248.23 . Its UV-visible spectrum shows absorption maxima at 232 and 315 nm, indicating the presence of a conjugated system in the molecule.
Physical And Chemical Properties Analysis
“Methyl 2,4-dimethoxyquinazoline-7-carboxylate” has a melting point of 202-204°C and is soluble in most organic solvents, including chloroform, ethanol, and DMSO.
Applications De Recherche Scientifique
-
Antibacterial Agents
- Quinazoline-2,4-dione derivatives have been synthesized and evaluated for their antibacterial activities .
- The compounds were designed as fluoroquinolone-like inhibitors of bacterial gyrase and DNA topoisomerase IV .
- The structures of these compounds were confirmed using spectroscopic analyses (IR, NMR, and EI-MS) .
- The compounds were evaluated against Gram-positive and Gram-negative bacterial strains using the Agar well diffusion method .
- Some compounds displayed moderate activity, with compounds 13 and 15 providing a broad bioactive spectrum against Gram-positive and Gram-negative strains .
-
Antimalarial Agents
-
Anticancer Agents
-
Anticonvulsant Agents
-
Anti-inflammatory Agents
-
Antihypertensive Agents
-
Synthesis of Heterocycles
- 4-Hydroxy-2-quinolones have been used in the synthesis of heteroannelated derivatives .
- These compounds have interesting pharmaceutical and biological activities, making them valuable in drug research and development .
- The exact methods of application and experimental procedures are not specified in the source .
- The outcomes of these studies are not detailed in the source .
-
Antineoplastic Agents
- A series of novel 4,6,7-substituted quinazoline derivatives were designed, synthesized and evaluated for their antiproliferative activities against human cancer cell lines .
- Among all the target compounds, compound 22s displayed the most potent anti-proliferative activity against MGC-803 cells in vitro .
- Further mechanism studies revealed that compound 22s could inhibit the colony formation and migration of MGC-803 cells .
- Compound 22s could induce apoptosis of MGC-803 cells and induce cell cycle arrest at G1-phase .
-
Synthesis of Quinazolin-4 (3H)-one
-
Synthesis and Bioactivities
- Quinazoline derivatives have drawn more and more attention in the synthesis and bioactivities research due to their significant biological activities .
- These compounds have been used in the synthesis of various active groups to the quinazoline moiety using developing synthetic methods .
- The potential applications of the quinazoline derivatives in fields of biology, pesticides and medicine have also been explored .
-
Synthesis of Heterocycles
-
Antimalarial Drug Lead
Propriétés
IUPAC Name |
methyl 2,4-dimethoxyquinazoline-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-16-10-8-5-4-7(11(15)17-2)6-9(8)13-12(14-10)18-3/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPCOGXWQGDKGCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC2=C1C=CC(=C2)C(=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,4-dimethoxyquinazoline-7-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl 4-oxo-3,6-diazabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B1405297.png)
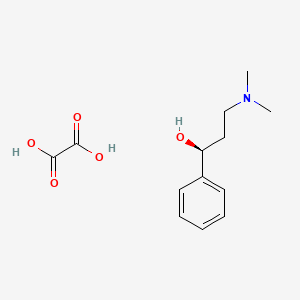
![benzyl N-[(1R)-1-(hydrazinecarbonyl)ethyl]carbamate](/img/structure/B1405300.png)
![methyl 5'-hydroxy-5,5-dimethyl-3',3'a,4',6'a-tetrahydro-1'H-spiro[1,3-dioxane-2,2'-pentalene]-6'-carboxylate](/img/structure/B1405301.png)
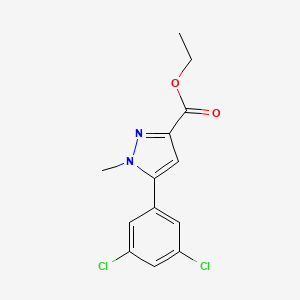
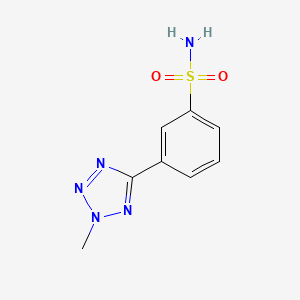
![(E)-[amino(phenyl)methylidene]amino 2-{[(tert-butoxy)carbonyl]amino}acetate](/img/structure/B1405306.png)
![N-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-N'-[1-(2,5-dimethoxy-phenyl)-meth-(E)-ylidene]-hydrazine](/img/structure/B1405311.png)
![2-[3-(Trifluoromethyl)-3,4-dihydropyridin-2-yl]-2-[3-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B1405312.png)
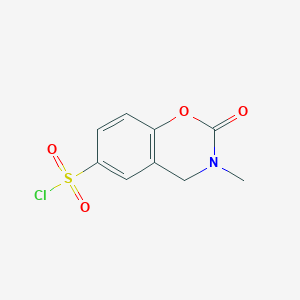
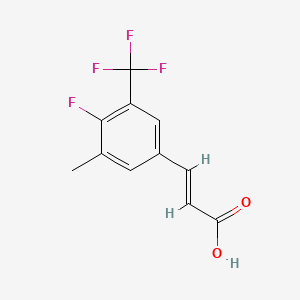
![3-[4-Fluoro-3-methyl-5-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1405315.png)
